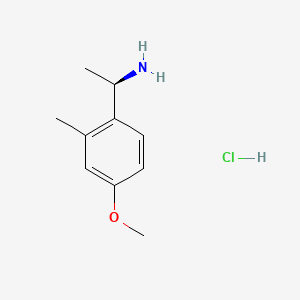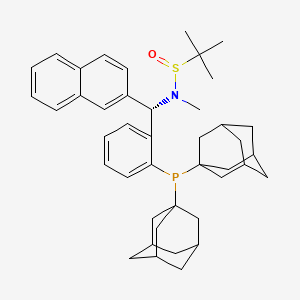
(R)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with a methoxy group and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of ®-1-(4-Methoxy-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of ®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-Methoxyphenylamine: A simpler analog with a similar structure but lacking the chiral center.
2-Methoxy-5-(phenylamino)methylphenol: A related compound with additional functional groups.
Uniqueness
®-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets. This chiral specificity can lead to distinct pharmacological effects compared to its achiral or differently substituted analogs.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
(1R)-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-6-9(12-3)4-5-10(7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 |
Clave InChI |
XXWHFZDQWAXBMC-DDWIOCJRSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OC)[C@@H](C)N.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)



![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)
![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)



![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)
![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)
